5-Methyl-1-phenyl-3-(trifluoromethyl)pyrazole
Overview
Description
5-Methyl-1-phenyl-3-(trifluoromethyl)pyrazole, also known as this compound, is a useful research compound. Its molecular formula is C11H9F3N2 and its molecular weight is 226.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmaceuticals and Bioactive Compounds :
- Some analogues like 5-phenyl-3-(Trifluoromethyl)-1H-pyrazole show promising antibacterial activity against both gram-positive and gram-negative bacteria, indicating potential pharmaceutical applications (Leelakumar et al., 2022).
- 3-phenyl-1H-pyrazole derivatives have potential as small molecular inhibitors for anticancer therapy, providing avenues for targeted cancer treatments (Xiaobo Liu et al., 2017).
- Compound 5e specifically demonstrates anticancer activity with a significant IC(50) value in MCF-7 cells, suggesting potential in designing effective cancer treatments (Pushpan Puthiyapurayil et al., 2012).
Materials and Dyes :
- New azo and bisazo dyes derived from 5-pyrazolones exhibit promising dyeing and fastness properties, indicating applications in textiles and potentially pharmaceuticals (Emine Bagdatli & N. Ocal, 2012).
- Heteroleptic iridium(III) complexes with certain pyrazole ligands display efficient blue phosphorescence in both solution and solid state at room temperature, suggesting applications in display technologies and lighting (Cheng‐Han Yang et al., 2005).
Synthesis and Chemistry :
- The compound is used as a versatile building block for regiospecific construction of pyrazole rings with a 5-trifluoromethyl substituent, indicating its value in complex chemical syntheses (Mara E. F. Braibante et al., 1993).
- Regioselective synthesis methods have been developed for trifluoromethyl group substituted pyrazole derivatives from various starting materials, indicating broad applications in organic synthesis and pharmaceuticals (Keisuke Sano & S. Hara, 2010).
- An efficient synthesis procedure for trifluoromethyl substituted pyrazoles and their corresponding β-diketones using low-cost and easily available starting materials has been developed, enhancing the compound's accessibility and utility (M. Grünebaum et al., 2016).
Safety and Hazards
When handling “5-Methyl-1-phenyl-3-(trifluoromethyl)pyrazole”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives can target various types of plant pathogenic fungi . In addition, some pyrazole derivatives have shown potent in vitro antipromastigote activity .
Mode of Action
Phenylpyrazole insecticides, a related class of compounds, function by blocking glutamate-activated chloride channels in insects . This suggests that 5-Methyl-1-phenyl-3-(trifluoromethyl)pyrazole might interact with its targets in a similar manner, leading to changes in the target organisms.
Biochemical Pathways
Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity and impact the biological activities of targets bearing a pyrazole moiety . This could potentially affect various biochemical pathways and their downstream effects.
Result of Action
One study showed that a compound with a similar structure had potent in vitro antipromastigote activity . Another study indicated that a related compound inhibited the synthesis of chlorophyll .
Action Environment
For instance, the handling of related compounds requires a well-ventilated place, and they should be kept away from skin and eyes .
Properties
IUPAC Name |
5-methyl-1-phenyl-3-(trifluoromethyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2/c1-8-7-10(11(12,13)14)15-16(8)9-5-3-2-4-6-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCAPJOUZZHOYRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382145 | |
Record name | 5-methyl-1-phenyl-3-(trifluoromethyl)pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111079-04-0 | |
Record name | 5-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111079-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-methyl-1-phenyl-3-(trifluoromethyl)pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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